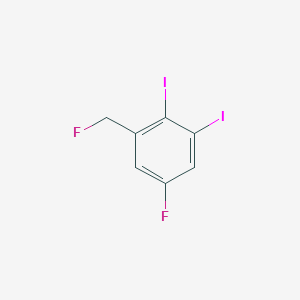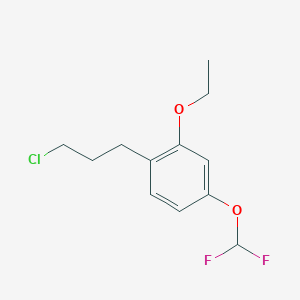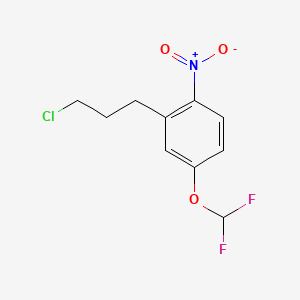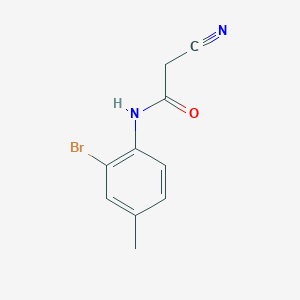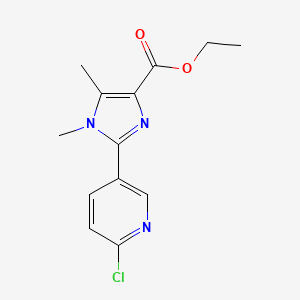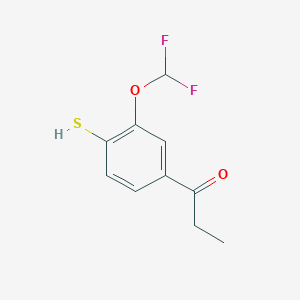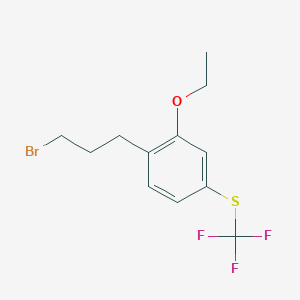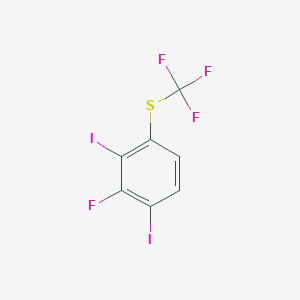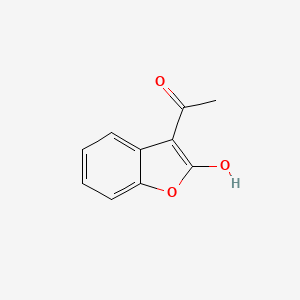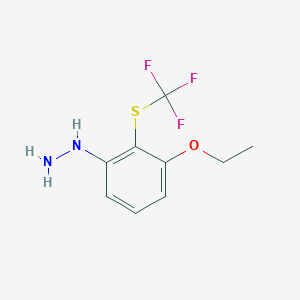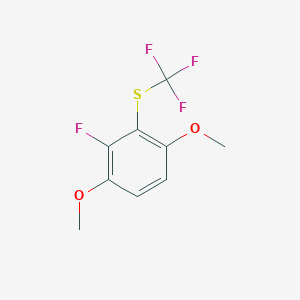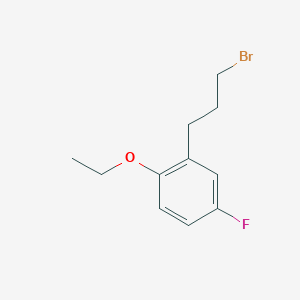
1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, an ethoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene typically involves the bromination of a suitable precursor, such as 2-ethoxy-5-fluorobenzene, followed by the introduction of the bromopropyl group. One common method involves the reaction of 2-ethoxy-5-fluorobenzene with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-ethoxy-5-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-ethoxy-5-fluorobenzene.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: The compound’s derivatives may be used to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromopropyl group allows for covalent binding to target proteins, while the ethoxy and fluorine groups can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-methoxy-5-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-2-ethoxy-4-fluorobenzene: Similar structure but with the fluorine atom in a different position.
1-(3-Bromopropyl)-2-ethoxybenzene: Lacks the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H14BrFO |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-ethoxy-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
VMMDDZQVOSJGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


